5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (5MPCA) is a pyrazole derivative which is used in a number of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments. 5MPCA has a wide range of applications in the scientific research field, and is used in a variety of experiments and studies.
Scientific Research Applications
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Cancer Treatment
- Field : Medical Science, Oncology
- Application : Pyrazole compounds have been used in the development of potential cytotoxic agents .
- Method : A series of novel derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields and characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .
- Results : These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations of 0.625 µM, 1.25 µM, 2.5 µM, 5 µM and 10 µM, respectively . Some compounds demonstrated remarkable cytotoxic activity with IC50 values 0.426 µM±0.455 and 0.608 µM±0.408, which are even better than the standard drug cisplatin 0.636 µM±0.458 .
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Catechol Oxidation
- Field : Chemistry, Catalysis
- Application : Polyazoles, including pyrazole compounds, have been used as promising ligands in metal complexes for various potential applications in the catalysis area .
- Method : Syntheses of two new multidentate poly ((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .
- Results : The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Complex L1/Cu (CH3COO)2, in the 1:2 molar ratio, exhibits the highest activity towards oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l−1 min−1 .
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Design and Synthesis of Novel Cytotoxic Scaffolds
- Field : Medicinal Chemistry
- Application : Pyrazole compounds have been used in the design and synthesis of novel cytotoxic scaffolds .
- Method : A series of novel derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields and characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .
- Results : These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations . Some compounds demonstrated remarkable cytotoxic activity with IC50 values 0.426 µM±0.455 and 0.608 µM±0.408, which are even better than the standard drug cisplatin 0.636 µM±0.458 .
-
Synthesis of Key Intermediates
- Field : Organic Chemistry
- Application : Pyrazole compounds have been used in the synthesis of key intermediates .
- Method : The chlorination of III by POCl3 has been achieved after 6 h at 100 °C . Diethyl ether has been found to be an adequate solvent for recrystallization .
- Results : This method allowed for the separation of tricyclic side product (V) to a maximum amount .
-
Design and Synthesis of Novel Cytotoxic Scaffolds
- Field : Medicinal Chemistry
- Application : Pyrazole compounds have been used in the design and synthesis of novel cytotoxic scaffolds .
- Method : A series of novel derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields and characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .
- Results : These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations . Some compounds demonstrated remarkable cytotoxic activity with IC50 values 0.426 µM±0.455 and 0.608 µM±0.408, which are even better than the standard drug cisplatin 0.636 µM±0.458 .
-
Synthesis of Key Intermediates
- Field : Organic Chemistry
- Application : Pyrazole compounds have been used in the synthesis of key intermediates .
- Method : The chlorination of III by POCl3 has been achieved after 6 h at 100 °C . Diethyl ether has been found to be an adequate solvent for recrystallization .
- Results : This method allowed for the separation of tricyclic side product (V) to a maximum amount .
properties
IUPAC Name |
5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-11-12(7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURHRJDWCKRYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCOCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1424188-16-8 | |
Record name | 5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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